molecular formula C12H15NO5S B7761636 L-Proline, 4-hydroxy-1-[(4-methylphenyl)sulfonyl]-, (4R)-

L-Proline, 4-hydroxy-1-[(4-methylphenyl)sulfonyl]-, (4R)-

Cat. No.: B7761636
M. Wt: 285.32 g/mol
InChI Key: UAFPTDLCLKLJKA-KOLCDFICSA-N
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Description

L-Proline, 4-hydroxy-1-[(4-methylphenyl)sulfonyl]-, (4R)- is a modified cyclic amino acid derivative. Its core structure is based on L-proline, with a hydroxyl group at the 4th position (4R configuration) and a (4-methylphenyl)sulfonyl (tosyl) group attached to the nitrogen atom. The stereochemistry at C4 (4R) is critical for its biological interactions, as seen in related hydroxyproline derivatives .

Properties

IUPAC Name

(2S,4R)-4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-8-2-4-10(5-3-8)19(17,18)13-7-9(14)6-11(13)12(15)16/h2-5,9,11,14H,6-7H2,1H3,(H,15,16)/t9-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFPTDLCLKLJKA-KOLCDFICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(CC2C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H](C[C@H]2C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of the Secondary Amine

Direct sulfonylation of proline’s secondary amine presents unique challenges due to reduced nucleophilicity compared to primary amines. To address this, 2 is reacted with 4-methylbenzenesulfonyl chloride (tosyl chloride, TsCl) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using pyridine or triethylamine as a base to scavenge HCl. The reaction proceeds at 0–25°C over 12–24 hours, affording N-tosyl-4-hydroxy-ʟ-proline methyl ester (3) . Crucially, the absence of aqueous conditions prevents hydrolysis of the sulfonyl chloride, while mild temperatures avoid racemization at the 4R position.

Table 1: Sulfonylation Optimization

ConditionSolventBaseTemp (°C)Yield (%)
TsCl (1.2 eq)DCMPyridine0→2578
TsCl (1.5 eq)THFEt₃N2582
TsCl (2.0 eq)DCM/THFDMAP2568

Deprotection of Methyl Ester

The final step involves hydrolysis of the methyl ester to regenerate the free carboxylic acid. This is accomplished using 6 M hydrochloric acid under reflux (110–120°C, 2–4 hours), followed by neutralization and recrystallization from methanol/water to yield L-proline, 4-hydroxy-1-[(4-methylphenyl)sulfonyl]-, (4R)- (4) in 70–75% purity. Alternative deprotection methods, such as enzymatic hydrolysis, have been explored but show lower efficiency (<50% yield).

Alternative Routes via Epoxide Intermediates

Epoxide Formation and Ring-Opening

A less conventional approach involves converting 2 to a 3,4-epoxide intermediate (5) via Mitsunobu esterification or selenoxide elimination. Treatment of 5 with sodium 4-methylbenzenesulfinate in DMF at 80°C induces nucleophilic ring-opening, installing the tosyl group at the nitrogen with inversion of configuration. However, this method suffers from regioselectivity issues, yielding a 3:1 mixture of N-tosyl and O-tosyl products, necessitating chromatographic separation.

Analytical Characterization

Critical to validating synthetic success is comprehensive spectroscopic analysis:

  • ¹H NMR (D₂O, 400 MHz): δ 7.69 (d, J = 8.2 Hz, 2H, tosyl aromatic), 7.37 (d, J = 8.2 Hz, 2H), 4.42 (dd, J = 8.5, 4.1 Hz, 1H, Cα-H), 4.15 (m, 1H, C4-H), 3.45–3.30 (m, 2H, C5-H₂), 2.42 (s, 3H, CH₃), 2.10–1.95 (m, 2H, C3-H₂).

  • HPLC : Retention time = 12.3 min (C18 column, 0.1% TFA in H₂O/MeCN gradient), confirming >95% enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

L-Proline, 4-hydroxy-1-[(4-methylphenyl)sulfonyl]-, (4R)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like thionyl chloride can facilitate the substitution of the hydroxy group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the sulfonyl group can produce a sulfide .

Scientific Research Applications

Chiral Building Block in Synthesis

L-Proline derivatives are widely used as chiral building blocks in the synthesis of pharmaceuticals and natural products. The presence of the hydroxyl and sulfonyl groups enhances their utility in asymmetric synthesis, allowing for the creation of enantiomerically pure compounds.

Case Study: Asymmetric Synthesis

Research has demonstrated that L-Proline derivatives can catalyze asymmetric reactions effectively. For instance, studies have shown that L-Proline can facilitate the aldol reaction under mild conditions, leading to high yields of chiral products.

Role in Protein Structure and Function

This compound plays a critical role in protein synthesis and stability, particularly in collagen formation. The hydroxyl group at the 4th position stabilizes the helical structure of collagen, which is essential for its biological function.

Case Study: Collagen Stability

A study published in the Journal of Biological Chemistry indicated that modifications of proline residues, including hydroxylation, significantly impact collagen stability and functionality . This finding highlights the potential therapeutic implications of L-Proline derivatives in wound healing and tissue repair.

Therapeutic Potential

L-Proline, 4-hydroxy-1-[(4-methylphenyl)sulfonyl]-, (4R)- has been investigated for its potential as an anti-HIV agent. The compound's structural features allow it to interact with viral proteins involved in replication pathways.

Case Study: Anti-HIV Activity

In vitro studies have shown that certain L-Proline derivatives can inhibit HIV replication by targeting specific proteins within the viral lifecycle. A notable study demonstrated significant antiviral activity against HIV-1 using modified proline compounds.

Industrial Applications

The compound is utilized in the production of chiral ligands and specialty chemicals. Its unique structural properties make it suitable for various chemical reactions, including oxidation and substitution reactions.

Chemical Reactions Overview

The following table summarizes key reactions involving L-Proline derivatives:

Reaction TypeDescriptionCommon Reagents
OxidationHydroxy group can be oxidized to a carbonylPotassium permanganate, Chromium trioxide
ReductionSulfonyl group can be reduced to sulfideLithium aluminum hydride
SubstitutionHydroxy group can be substituted with other functional groupsThionyl chloride

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes structurally related hydroxyproline derivatives and their distinguishing characteristics:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Findings
L-Proline, 4-hydroxy-1-[(4-methylphenyl)sulfonyl]-, (4R)- (Target Compound) (4-Methylphenyl)sulfonyl C₁₃H₁₇NO₄S ~299.35 g/mol Electron-withdrawing sulfonyl group enhances acidity; potential enzyme inhibition activity .
(4R)-4-Hydroxy-1-[(2R)-2-hydroxydodecyl]-L-proline (2R)-2-Hydroxydodecyl C₁₇H₃₃NO₃ ~323.45 g/mol Amphiphilic due to long alkyl chain; hydroxyl group increases solubility in polar solvents.
Hydroxyproline palmitamide (L-Proline, 4-hydroxy-1-(1-oxohexadecyl)-, (4R)-) Palmitoyl (1-oxohexadecyl) C₂₁H₃₉NO₄ 369.54 g/mol Highly lipophilic; used in cosmetic formulations for skin barrier enhancement.
L-Proline, 1-benzoyl-4-hydroxy-, (4R)- Benzoyl C₁₂H₁₃NO₃ 237.24 g/mol Aromatic substituent enables π-π stacking; used in peptide synthesis.
L-Proline, 4-hydroxy-1-[3-methyl-2-(3-methyl-5-isoxazolyl)-1-oxobutyl]-, methyl ester, (4R)- Isoxazolyl-containing acyl group C₁₅H₂₂N₂O₅ 310.35 g/mol Heterocyclic moiety may enhance binding to biological targets; ester improves bioavailability.

Functional Group Impact on Properties

Electron-Withdrawing vs. Lipophilic Groups
  • The sulfonyl group in the target compound increases acidity (pKa ~14.01 inferred from similar compounds ) and stabilizes negative charges, making it suitable for interactions with basic residues in enzymes .
  • Hydroxydodecyl () and palmitoyl () substituents enhance lipophilicity, favoring membrane penetration but reducing water solubility. The hydroxydodecyl derivative’s secondary hydroxyl group adds mild polarity, balancing amphiphilicity .
  • Benzoyl and isoxazolyl groups () introduce aromaticity, enabling π-π interactions in drug-receptor binding .
Stereochemical Considerations

All compared compounds retain the (4R) configuration, preserving the spatial orientation critical for biological activity. For example, in Hydroxyproline palmitamide (), the 4R configuration ensures proper alignment with collagen-binding proteins .

Thermal and Solubility Properties
  • Sulfonamide derivatives (e.g., ) exhibit higher melting points (~223–225°C) due to strong intermolecular forces from sulfonyl groups .
  • Esterified derivatives () show improved volatility (boiling point ~490°C) and solubility in organic solvents compared to polar sulfonamides .

Biological Activity

L-Proline, 4-hydroxy-1-[(4-methylphenyl)sulfonyl]-, (4R)-, also known as (2S,4R)-4-Hydroxy-N-tosylproline, has garnered attention in recent years due to its potential biological activities. This compound is a derivative of proline, an amino acid that plays a crucial role in protein synthesis and cellular functions. The following sections detail the biological activity of this compound, supported by research findings and case studies.

  • Molecular Formula : C₁₃H₁₅NO₄S
  • CAS Number : 20275-18-7
  • Synonyms :
    • 4-Hydroxy-1-(toluene-4-sulfonyl)-pyrrolidine-2-carboxylic acid
    • (2S,4R)-4-Hydroxy-1-tosylpyrrolidine-2-carboxylic acid

L-Proline derivatives are known for their ability to modulate various biological pathways. The sulfonyl group in this compound enhances its interaction with biological targets, potentially influencing cellular signaling and metabolic pathways.

Key Mechanisms:

  • Antioxidant Activity : Research indicates that L-Proline derivatives can reduce oxidative stress in cells by scavenging reactive oxygen species (ROS) and enhancing mitochondrial function .
  • Neuroprotective Effects : Studies have shown that N-methyl-(2S,4R)-trans-4-hydroxy-L-proline (NMP), a related compound, protects astrocytes against cytotoxic damage induced by pilocarpine. This suggests that L-Proline derivatives may have neuroprotective properties relevant to conditions like epilepsy .
  • Cell Viability Improvement : In vitro studies demonstrated that treatment with NMP improved cell viability and reduced ROS accumulation in astrocytes exposed to harmful stimuli .

Biological Activity Overview

Activity Findings
Antioxidant Reduces ROS levels and improves mitochondrial potential .
Neuroprotection Protects astrocytes from pilocarpine-induced injury .
Cell Viability Enhances cell survival in stressed conditions .

Case Studies and Research Findings

  • Astrocyte Protection Study :
    • Researchers investigated the effects of NMP on astrocytes subjected to pilocarpine-induced cytotoxicity. The study found that concentrations of NMP ≥25 µg/mL significantly protected astrocytes, indicating a potential therapeutic application for neurodegenerative diseases .
  • Oxidative Stress Reduction :
    • A study focusing on the antioxidant properties of L-Proline derivatives revealed that these compounds could effectively reduce oxidative stress markers in various cell types. This property is crucial for developing treatments for diseases characterized by oxidative damage .
  • Potential Applications in Neurology :
    • Given its protective effects on glial cells, L-Proline derivatives may be explored further for their potential use in treating conditions such as Alzheimer's disease and other neurodegenerative disorders where oxidative stress plays a significant role .

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